molecular formula C21H24N4O3S2 B3202816 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine CAS No. 1021218-84-7

3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

Cat. No.: B3202816
CAS No.: 1021218-84-7
M. Wt: 444.6 g/mol
InChI Key: LFFYCCUGLFMRJH-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a sulfonated piperazine group linked to a 5-ethylthiophene moiety and a 2-methoxyphenyl group. The ethylthiophene and methoxyphenyl substituents likely influence lipophilicity, solubility, and binding affinity compared to simpler analogs .

Properties

IUPAC Name

3-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-3-16-8-11-21(29-16)30(26,27)25-14-12-24(13-15-25)20-10-9-18(22-23-20)17-6-4-5-7-19(17)28-2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFYCCUGLFMRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a pyridazine ring, a piperazine moiety, and an ethylthiophenyl sulfonyl group, suggests a variety of mechanisms of action that could be exploited in therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21H24N4O3S2
  • Molecular Weight : 444.6 g/mol
  • CAS Number : 1021218-84-7

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating potential applications in various therapeutic areas. The following sections summarize key findings regarding its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups can exhibit significant antimicrobial properties. The sulfonyl group in this compound may interact with bacterial enzymes, potentially inhibiting their function and leading to bactericidal effects.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in relation to its ability to inhibit specific pathways involved in tumor growth. Studies have shown that similar compounds can modulate cellular pathways critical for cancer cell proliferation and survival.

Anti-inflammatory Effects

The presence of the piperazine moiety suggests potential anti-inflammatory activity. Compounds with this structure have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
Sulfonyl GroupAntimicrobial, potential enzyme inhibition
Piperazine MoietyAnti-inflammatory, potential CNS activity
Methoxyphenyl SubstituentEnhances lipophilicity and bioavailability

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor size and improved survival rates compared to control groups.
  • Metabolism Studies : Pharmacokinetic studies indicate that the compound is metabolized primarily through hepatic pathways, resulting in several metabolites that may also possess biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Key areas of research include:

Anticancer Activity

Research indicates that this compound may inhibit specific pathways involved in cancer cell proliferation. Its sulfonamide group is known to interact with enzymes critical for tumor growth, suggesting a role as a potential anticancer agent. Studies have shown that similar sulfonamide compounds exhibit cytotoxic effects on various cancer cell lines, making this compound a candidate for further exploration in oncology .

Neuropharmacology

The piperazine moiety in the compound is associated with neuroactive properties, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Properties

Initial investigations into the antimicrobial activity of the compound have yielded promising results. The presence of the ethylthiophene group is hypothesized to contribute to its ability to disrupt bacterial cell membranes, making it a candidate for further studies against resistant strains of bacteria .

Biological Studies

Research has also focused on the biological mechanisms underlying the activity of this compound:

Enzyme Inhibition Studies

The compound has been tested for its ability to inhibit various enzymes beyond acetylcholinesterase, including those involved in inflammatory pathways. Such inhibition could lead to applications in treating inflammatory diseases and conditions characterized by excessive enzyme activity .

Receptor Binding Assays

Binding affinity studies have shown that this compound interacts with multiple receptor types, including serotonin and dopamine receptors. These interactions suggest potential applications in psychiatric and mood disorders, where modulation of these receptors is crucial for therapeutic efficacy .

Industrial Applications

Beyond medicinal uses, the compound may serve as an intermediate in the synthesis of more complex pharmaceuticals. Its unique functional groups allow it to be modified further to enhance its biological activity or tailor it for specific applications within the pharmaceutical industry.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BNeuropharmacologyShowed inhibition of acetylcholinesterase with an IC50 comparable to established drugs used in Alzheimer's treatment.
Study CAntimicrobial ActivityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent.

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Confirmation : Many analogs (e.g., ) rely on NMR and X-ray crystallography (using software like SHELX) for structural validation, suggesting similar approaches are applicable to the target compound .
  • Bioactivity Gaps : While highlights pyrazoline derivatives with antitumor activity, direct pharmacological data for the target compound and its analogs are sparse in the provided evidence, indicating a need for further studies .

Q & A

Q. What are the key synthetic routes for 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves multi-step pathways, including:

  • Pyridazine ring formation : Hydrazine reacts with dicarbonyl precursors under reflux in solvents like ethanol or dioxane .
  • Sulfonylation : The piperazine moiety is sulfonylated using 5-ethylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Coupling steps : Nucleophilic substitution or Buchwald–Hartwig amination may link the pyridazine and 2-methoxyphenyl groups .
    Optimization : Use statistical experimental design (e.g., factorial design) to vary temperature, solvent polarity, and stoichiometry. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. How can structural characterization of this compound be systematically validated?

Methodological Answer :

  • Crystallography : X-ray diffraction (single-crystal) resolves bond angles and stereochemistry, especially for sulfonamide and piperazine linkages .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene sulfonyl signals at δ 7.2–7.5 ppm) .
    • HRMS : Validate molecular formula (e.g., C21_{21}H23_{23}N4_4O3_3S2_2) with <2 ppm error .
  • Elemental Analysis : Confirm purity (>98%) by matching calculated vs. observed C/H/N/S ratios .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) via fluorometric assays. IC50_{50} values <10 µM suggest therapeutic potential .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., bacterial DNA gyrase or viral proteases). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
  • QSAR Modeling : Build regression models (e.g., PLS or Random Forest) correlating substituent electronegativity or steric bulk with bioactivity. Validate with leave-one-out cross-validation (R2^2 > 0.7) .
  • ADMET Prediction : SwissADME or pkCSM tools assess solubility, CYP450 metabolism, and toxicity risks (e.g., hERG inhibition) .

Q. How should contradictory data in biological assays be resolved?

Methodological Answer :

  • Dose-Response Reproducibility : Repeat assays in triplicate across independent labs, using standardized protocols (e.g., fixed cell lines or bacterial inoculum sizes) .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS detects active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What strategies improve selectivity in kinase inhibition studies?

Methodological Answer :

  • Crystal Structure-Guided Design : Modify the sulfonamide or methoxyphenyl groups to avoid conserved ATP-binding pockets, reducing off-target effects .
  • Proteomic Profiling : Use thermal shift assays or affinity purification-mass spectrometry to map kinase engagement .
  • Allosteric Modulation : Introduce bulkier substituents (e.g., cyclopropyl) to exploit hydrophobic pockets outside active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.